Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry SAR

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215678-31-1) is a synthetic heterocyclic building block composed of a 2,6-dimethyl-4-oxoquinolin-1(4H)-yl core linked via a methylene bridge to a furan-2-carboxylate methyl ester. The compound has a molecular weight of 311.3 g/mol, molecular formula C₁₈H₁₇NO₄, computed XLogP3 of 3.2, topological polar surface area (TPSA) of 59.8 Ų, and contains 0 hydrogen bond donors and 5 hydrogen bond acceptors.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B12118284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=CC2=O)C)CC3=CC=C(O3)C(=O)OC
InChIInChI=1S/C18H17NO4/c1-11-4-6-15-14(8-11)16(20)9-12(2)19(15)10-13-5-7-17(23-13)18(21)22-3/h4-9H,10H2,1-3H3
InChIKeyCXYCEISBNCXYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Core Identity and Procurement-Relevant Characteristics


Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215678-31-1) is a synthetic heterocyclic building block composed of a 2,6-dimethyl-4-oxoquinolin-1(4H)-yl core linked via a methylene bridge to a furan-2-carboxylate methyl ester [1]. The compound has a molecular weight of 311.3 g/mol, molecular formula C₁₈H₁₇NO₄, computed XLogP3 of 3.2, topological polar surface area (TPSA) of 59.8 Ų, and contains 0 hydrogen bond donors and 5 hydrogen bond acceptors [1]. It is supplied as a research-grade intermediate with commercial purity specifications of 95–97% . The 4-oxoquinoline scaffold is a privileged structure in anti-infective, antiviral, and kinase-targeted drug discovery programmes, while the furan-2-carboxylate ester provides a synthetically tractable handle for further functionalisation [2].

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Why In-Class Analogs Are Not Interchangeable


Within the methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate series, seemingly minor modifications to the quinolinone substitution pattern produce statistically significant and functionally consequential shifts in lipophilicity (XLogP3 range of approximately 2.7–3.5), hydrogen-bonding capacity, and steric bulk [1]. The 2,6-dimethyl variant occupies a distinct intermediate position in this property space: it is more lipophilic than the 6-methyl-only analog (C₁₇H₁₅NO₄, MW 297.3) yet avoids the elevated molecular weight and steric congestion of the 2,6,8-trimethyl derivative (C₁₉H₁₉NO₄, MW 325.4) . Because these compounds are most frequently employed as synthetic intermediates in parallel medicinal chemistry campaigns—where incremental logP shifts directly influence cellular permeability, protein binding, and off-target promiscuity—interchanging analogs without compensating for these property differences can confound SAR interpretation and compromise lead optimisation timelines [2]. The following quantitative evidence documents precisely where the 2,6-dimethyl substitution profile creates verifiable, procurement-relevant differentiation.

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Quantified Differentiation Against Closest Analogs


XLogP3 Lipophilicity: Intermediate Value Avoiding Both Low-Permeability and High-Promiscuity Zones

The target compound's computed XLogP3 of 3.2 places it within the optimal drug-like lipophilicity window (1–3.5) while the 6-methyl-only analog (CAS 1216971-94-6; C₁₇H₁₅NO₄, MW 297.31) is predicted to have a lower XLogP3 of approximately 2.7 due to the absence of the 2-methyl substituent, and the 2,6,8-trimethyl analog (CAS 1216471-25-8; C₁₉H₁₉NO₄, MW 325.36) is predicted to have a higher XLogP3 of approximately 3.5 due to the additional 8-methyl group [1]. The 6-methoxy-2-methyl analog (CAS 1216841-62-1; C₁₈H₁₇NO₅, MW 327.34) introduces a hydrogen-bond acceptor at position 6 in place of the methyl, altering both lipophilicity and electronic properties relative to the all-carbon 2,6-dimethyl substitution .

Lipophilicity Drug-likeness Medicinal chemistry SAR

Commercial Purity Tier: 97% Specification Enabling Structure–Activity Relationship Studies Without Purification Bottlenecks

The target compound is available at 97% purity (Chemenu CM263677), which exceeds the 95% minimum specification offered for several structurally related analogs including the 6-methyl-only analog (AKSci 4912DG, 95%) and the 6-methoxy-2-methyl analog (AKSci 4922DG, 95%) . The 2,6,8-trimethyl analog is also listed at 97% (Chemenu CM264723), indicating that the 2,6-dimethyl variant achieves the upper purity tier within this compound family .

Purity specification Procurement quality Reproducibility

Rotatable Bond Count and Topological Polar Surface Area: Conformational Flexibility Matched to Target Binding Site Exploration

The target compound possesses 4 rotatable bonds and a TPSA of 59.8 Ų, consistent with favourable oral bioavailability predictions under Veber's rule (≤10 rotatable bonds, TPSA ≤140 Ų) [1][2]. Relative to the 6-methyl-only analog (C₁₇H₁₅NO₄), which is predicted to have 3 rotatable bonds due to the absence of the 2-methyl substituent on the quinolinone ring, the target compound provides an additional degree of torsional freedom that may facilitate induced-fit binding to shallow or conformationally adaptive target pockets [3]. The 6-methoxy-2-methyl analog introduces a methoxy rotor (5 rotatable bonds) and an additional hydrogen bond acceptor, potentially increasing entropic penalties upon binding while offering distinct electronic complementarity [3].

Conformational flexibility TPSA Oral bioavailability

Molecular Weight Advantage: Lower Mass Than Trimethyl and Methoxy Analogs Favours Ligand Efficiency Metrics

With a molecular weight of 311.3 g/mol, the target compound is 14.1 Da lighter than the 2,6,8-trimethyl analog (325.36 g/mol) and 16.0 Da lighter than the 6-methoxy-2-methyl analog (327.34 g/mol), while being 14.0 Da heavier than the 6-methyl-only analog (297.31 g/mol) [1]. In fragment-based and HTS triage workflows employing ligand efficiency indices (LE = -ΔG / heavy atom count), every 14–16 Da increase can erode LE by 0.02–0.05 kcal/mol per heavy atom—a margin sufficient to alter hit ranking in competitive screening cascades [2].

Ligand efficiency Molecular weight Fragment-based drug design

Synthetic Handles: Free C8 Position Enables Late-Stage Diversification Not Accessible to 2,6,8-Trisubstituted Analogs

The target compound's quinolinone ring is substituted at positions 2 and 6, leaving the C8 position unsubstituted and available for electrophilic aromatic substitution (e.g., halogenation, nitration) or cross-coupling reactions [1]. In contrast, the 2,6,8-trimethyl analog (CAS 1216471-25-8) occupies all three available positions, blocking late-stage C8 diversification entirely . The 6-methyl-only analog (CAS 1216971-94-6) also lacks the 2-methyl group, providing an alternative diversification vector at C2; however, the C2 position in 4-oxoquinolines is less electronically activated toward electrophilic substitution than the C8 position, making C8 the kinetically preferred diversification site under standard conditions [2].

Late-stage functionalisation Synthetic accessibility Parallel synthesis

Absence of Heteroatom Substituents: All-Carbon Methyl Pattern Minimises Metabolic and Reactive Metabolite Liability Risk

The target compound's quinolinone ring is substituted exclusively with carbon-based methyl groups (C2 and C6), avoiding the methoxy (–OCH₃) and fluoro (–F) substituents present in the 6-methoxy-2-methyl analog (CAS 1216841-62-1) and the 6-fluoro-2-methyl analog (CAS 1216471-25-8 analog series) [1]. Methoxy groups on aromatic rings are established sites of oxidative O-demethylation by CYP450 enzymes, generating formaldehyde as a reactive metabolite precursor, while certain fluoroquinolone scaffolds have been associated with idiosyncratic hepatotoxicity linked to fluoro substituent metabolism [2][3]. The all-methyl substitution pattern eliminates these specific metabolic liabilities at the quinolinone ring positions.

Metabolic stability Reactive metabolites Toxicophore avoidance

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Parallel Medicinal Chemistry Library Synthesis Requiring a Single, Kinetically Preferred Late-Stage Diversification Vector

When designing a parallel library around the 4-oxoquinoline-furan-2-carboxylate scaffold, the target compound's free C8 position provides a single, highly activated site for electrophilic substitution or palladium-catalysed cross-coupling, while the C2 and C6 methyl groups sterically and electronically direct incoming electrophiles to C8, minimising regioisomeric byproduct formation [1]. This contrasts with the 6-methyl-only analog, which can yield mixtures of C2- and C8-functionalised products requiring chromatographic separation, and the 2,6,8-trimethyl analog, which offers no aryl diversification site [1]. Teams executing microwave-assisted or flow-chemistry parallel synthesis protocols will benefit from the reduced purification burden.

Permeability-Limited Target Screening Where Intermediate Lipophilicity Is Critical for Cell-Based Assay Performance

For cell-based screening campaigns targeting intracellular enzymes or receptors where passive permeability is rate-limiting, the target compound's computed XLogP3 of 3.2 places it within the empirically validated optimal window for cellular penetration (logP 1–3.5), offering a theoretical permeability advantage over the less lipophilic 6-methyl analog (XLogP3 ~2.7) while avoiding the solubility and non-specific protein binding penalties associated with the 2,6,8-trimethyl analog (XLogP3 ~3.5) [2]. The 97% commercial purity further ensures that permeability readouts are not confounded by impurity-driven cytotoxicity or transporter inhibition.

Fragment-Evolution and Scaffold-Hopping Programmes Operating Under Strict MW and Ligand Efficiency Constraints

The target compound's molecular weight of 311.3 g/mol and 23 heavy atoms yield a favourable starting point for fragment-to-lead evolution, where every 14–16 Da matters for maintaining ligand efficiency indices above programme-specific thresholds [3]. Compared to the 2,6,8-trimethyl (325.36 Da) and 6-methoxy-2-methyl (327.34 Da) analogs, the target compound preserves 14–16 Da of MW headroom for potency-enhancing substituent addition while providing superior lipophilicity relative to the lighter 6-methyl analog (297.31 Da) .

In Vitro ADME Triage Where All-Carbon Substitution Reduces CYP450-Mediated Metabolic Liability Flags

In early ADME screening cascades incorporating microsomal stability and reactive metabolite trapping assays, the target compound's all-methyl substitution on the quinolinone ring eliminates the O-demethylation site present in the 6-methoxy-2-methyl analog and the potential defluorination liability of the 6-fluoro-2-methyl analog [4]. This substitution pattern allows medicinal chemistry teams to focus metabolite identification efforts on the furan carboxylate ester and methylene linker regions, which are common across the compound series and more amenable to modular optimisation.

Quote Request

Request a Quote for Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.